1-(4-Piperidinylmethyl)piperidine dihydrochloride

Description

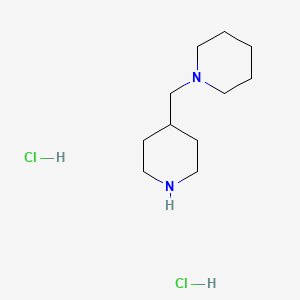

1-(4-Piperidinylmethyl)piperidine dihydrochloride (CAS: 32470-52-3) is a piperidine derivative characterized by two piperidine rings connected via a methyl group. Its molecular formula is C₁₁H₂₆Cl₂N₂O, with an average mass of 273.242 g/mol and a monoisotopic mass of 272.142219 g/mol . The compound exists as a hydrate in its dihydrochloride form, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWBHEZCKIEEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627550 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32832-17-0 | |

| Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound 1-(4-piperidinylmethyl)piperidine dihydrochloride is essentially a bipiperidine derivative, where a piperidine ring is substituted at the 4-position with a methyl group linked to another piperidine ring. The dihydrochloride form indicates the presence of two hydrochloride salt moieties, enhancing solubility and stability.

Key Preparation Methods

Reductive Amination Route

One common synthetic strategy involves the reductive amination of 4-piperidyl piperidine intermediates. This method typically includes:

- Starting Materials: 1-benzylpiperidin-4-one or related piperidinyl ketones.

- Reaction: Condensation with piperidine or substituted amines under reductive conditions.

- Reducing Agents: Commonly used agents include sodium borohydride or catalytic hydrogenation over palladium catalysts.

- Solvents: Organic solvents such as toluene, methanol, or ethyl acetate.

- Work-up: Acidification with hydrochloric acid to form the dihydrochloride salt.

This approach is supported by patent CN1583742A, which describes preparing 4-piperidyl piperidine derivatives through condensation and reduction steps, followed by salt formation with hydrochloric acid.

Alkylation of Piperidine

Another route involves the alkylation of piperidine rings:

- Reagents: Piperidine and 4-(chloromethyl)piperidine or similar alkyl halides.

- Conditions: Base-mediated nucleophilic substitution, often using sodium hydroxide or potassium carbonate as a base.

- Solvent: Polar aprotic solvents like tetrahydrofuran or dimethylformamide.

- Salt Formation: Subsequent treatment with hydrochloric acid to obtain the dihydrochloride salt.

This method leverages the nucleophilicity of the piperidine nitrogen to form the 1-(4-piperidinylmethyl)piperidine framework.

Reduction of Piperidine Carboxylates

A related method involves reduction of piperidine carboxylate esters:

- Example: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate is reduced using diisobutylaluminium hydride (DIBAH) at low temperatures (-63°C to -70°C).

- Process: The ester is converted to the corresponding alcohol or aldehyde intermediate, which can be further reacted to form the bipiperidine structure.

- Purification: The product is isolated by solvent extraction, drying over sodium sulfate, and precipitation.

- Salt Formation: Acidification with hydrochloric acid yields the dihydrochloride salt.

Although this example is for a phenyl-substituted piperidine, the reduction technique is adaptable for preparing 1-(4-piperidinylmethyl)piperidine derivatives.

Detailed Reaction Conditions and Data

Purification and Characterization

- Purification: Commonly involves filtration, solvent evaporation, and recrystallization from appropriate solvents such as diethyl ether or ethanol.

- Characterization: Melting point determination (around 149-150°C for the dihydrochloride salt), NMR spectroscopy, and elemental analysis confirm the compound's identity and purity.

Research Findings and Optimization Notes

- The reduction step using DIBAH requires strict temperature control to avoid over-reduction or side reactions.

- Salt formation with oxalic acid or hydrochloric acid enhances compound stability and crystallinity, facilitating handling and storage.

- The choice of solvent and base in alkylation reactions significantly impacts yield and purity.

- Catalytic hydrogenation offers a clean reduction path but requires careful catalyst selection to avoid over-hydrogenation or ring saturation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of piperidine derivatives with oxidized functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine compounds with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(4-Piperidinylmethyl)piperidine dihydrochloride finds applications in various fields of research:

Pharmaceutical Research

- Lead Compound Development : It serves as a lead compound for developing new drugs targeting neurotransmitter systems, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Its structure allows for modifications that enhance receptor binding affinity and selectivity .

Neuropharmacology

- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter receptors, including acetylcholine and dopamine receptors. It shows potential as an acetylcholinesterase inhibitor, which is crucial in managing Alzheimer's disease .

Antimicrobial Studies

- Antibacterial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Cancer Research

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells. Mechanisms include cell cycle arrest and increased reactive oxygen species (ROS) production, leading to enhanced cancer cell death .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Research

A recent investigation into the anticancer properties of this compound was conducted on human breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant alterations in the cell cycle distribution.

| Study Reference | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Journal Reference 1 | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |

| Journal Reference 2 | Colon Cancer | ROS generation | Enhanced apoptosis rates |

| Journal Reference 3 | Leukemia | Cell cycle arrest | Inhibition of proliferation |

Mechanism of Action

The mechanism of action of 1-(4-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

2-(4-Piperidinylmethyl)pyridine Dihydrochloride (CAS: 886886-02-8)

- Structure : Features a pyridine ring substituted with a piperidinylmethyl group.

- Key Differences : The pyridine ring introduces electron-withdrawing effects , altering reactivity compared to the purely aliphatic target compound.

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)

- Structure : Contains a 4-chlorobenzyl substituent and an amine group at the 4-position of the piperidine ring.

1-(3-Azetidinyl)piperidine Dihydrochloride

- Structure : Incorporates an azetidine (four-membered ring) instead of a piperidine.

- Key Differences : The smaller azetidine ring introduces steric strain , which may reduce stability but increase reactivity in nucleophilic substitutions .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

Pharmacological and Chemical Activity

N-(4-Piperidinylmethyl)amine Derivatives

- Activity : Demonstrated dual binding to c-myc/c-Kit G-quadruplex DNA structures , stabilizing oncogene-related secondary structures .

- Comparison : The target compound lacks the amine side chains critical for G-quadruplex interaction, suggesting divergent biological targets .

1-(3-Phenylbutyl)piperidine Derivatives

- Activity : Shown to interact with sigma-1 receptor (S1R) ligands via salt bridges with Glu172 residues. Compounds with RMSD < 2 Å maintain similar binding orientations .

Tertiary Amine Piperidine Derivatives (e.g., 15a-d)

Biological Activity

1-(4-Piperidinylmethyl)piperidine dihydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{20}N_2 \cdot 2HCl and a molecular weight of approximately 255.228 g/mol. The compound features two piperidine rings and a piperidinylmethyl group, which contribute to its distinctive pharmacological profile.

Research indicates that this compound interacts with various neurotransmitter systems, particularly:

- Dopaminergic Systems : It has been shown to modulate dopamine receptor activity, potentially influencing behaviors associated with reward and addiction.

- Cholinergic Systems : The compound may act as an allosteric modulator of muscarinic acetylcholine receptors, which are critical in cognitive functions and neuroprotection .

- Serotonergic Systems : There is evidence suggesting its involvement in serotonin receptor modulation, which could have implications for mood regulation and anxiety disorders.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations indicate that it exhibits cytotoxic effects against certain cancer cell lines, including human colon cancer cells (HCT116 and HT29), with mechanisms involving apoptosis induction .

- Behavioral Modulation : Animal model studies have shown that it can influence locomotor activity and anxiety-like behaviors, indicating its potential as a treatment for anxiety disorders .

Case Studies

- Neuroprotection : A study focused on the protective effects of this compound on neuronal cultures exposed to neurotoxic agents. The results indicated a significant reduction in cell death compared to untreated controls, supporting its neuroprotective properties .

- Cytotoxicity Against Cancer Cells : In a series of experiments involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, demonstrating significant cytotoxicity. Notably, selectivity indices were calculated to assess the differential toxicity towards malignant versus non-malignant cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride | C_{15}H_{24}N_2 \cdot 2HCl | Enhanced lipophilicity; potential for increased receptor binding |

| 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride | C_{14}H_{24}N_2 \cdot 2HCl | Altered receptor dynamics; varied pharmacological effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Piperidinylmethyl)piperidine dihydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Mannich reactions , using paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) with ketones like acetophenone derivatives. Reaction yields (87–98%) depend on substituent electronic effects . Intermediates are purified via recrystallization or chromatography and characterized using NMR , mass spectrometry (MS) , and elemental analysis to confirm structural integrity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation and substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) and detect impurities.

- X-ray Crystallography : Resolve crystal structure and salt formation (e.g., dihydrochloride) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and dehydration/decomposition thresholds .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Employ fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Mannich reaction kinetics by screening bases (e.g., K₂CO₃ vs. Et₃N) .

- Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity .

- Continuous Flow Systems : Improve scalability and reduce batch variability .

Q. How can researchers resolve contradictions in pharmacological data, such as varying cytotoxic potencies?

- Methodological Answer :

- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HeLa, MCF-7) under controlled conditions (pH 7.4, 37°C) to isolate confounding factors .

- Receptor Binding Studies : Use radioligand assays (e.g., ³H-labeled antagonists) to quantify affinity for targets like nicotinic acetylcholine receptors .

- Metabolic Stability Analysis : Evaluate hepatic microsomal degradation to identify active metabolites .

Q. What computational methods are effective for predicting reactivity and reaction pathways of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic substitution .

- Molecular Dynamics (MD) Simulations : Study solvation effects and pH-dependent protonation states of the piperidine nitrogen .

- Machine Learning (ML) : Train models on PubChem data to predict synthetic pathways or toxicological profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biochemical pathway interactions?

- Methodological Answer :

- Pathway Enrichment Analysis : Use tools like KEGG or Reactome to cross-reference compound activity against annotated pathways .

- Orthogonal Assays : Validate findings via CRISPR knockout models or siRNA silencing of suspected targets (e.g., GPCRs) .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms, adjusting for batch effects or assay sensitivity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.